4-Bromo-2-methoxy-6-methylpyridine

描述

Chemical Identity and Classification

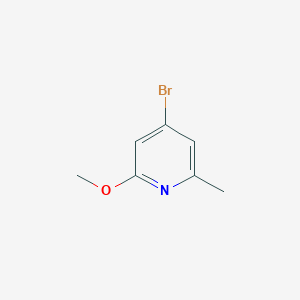

4-Bromo-2-methoxy-6-methylpyridine (CAS RN: 1083169-00-9) is a halogenated pyridine derivative with the molecular formula C₇H₈BrNO and a molecular weight of 202.05 g/mol . Its structure features a pyridine ring substituted with:

- A bromo group at position 4 (para to nitrogen),

- A methoxy group at position 2 (ortho to nitrogen),

- A methyl group at position 6 (meta to nitrogen).

Key identifiers :

Classification :

- Halogenated heterocycle : Bromine enhances electrophilic substitution reactivity.

- Methoxy-substituted pyridine : Electron-donating methoxy group directs reactions to specific ring positions.

- Methyl-substituted derivative : Steric effects influence regioselectivity in coupling reactions.

Comparative Analysis with Structural Analogs

| Compound | Substituents | Key Differences in Reactivity |

|---|---|---|

| 2-Bromo-4-methoxy-6-methylpyridine | Bromo (C2), methoxy (C4) | Altered electronic effects at C4 vs. C2 |

| 4-Bromo-2-(methoxymethyl)pyridine | Methoxymethyl at C2 | Enhanced solubility in polar solvents |

| 4-Bromo-2,6-dimethylpyridine | Methyl at C2 and C6 | Increased steric hindrance at C2 |

Historical Context in Heterocyclic Chemistry

Pyridine derivatives emerged as critical targets in the 19th century, with Thomas Anderson isolating pyridine from bone pyrolysis in 1849. The development of Chichibabin synthesis (1924) enabled scalable production of substituted pyridines via formaldehyde/acetaldehyde/ammonia condensation.

This compound gained prominence in the late 20th century as a precursor in:

- Pharmaceutical intermediates : Antiviral and antidiabetic agents.

- Agrochemicals : Herbicides like paraquat analogs.

Early syntheses relied on bromination of pre-functionalized pyridines , but modern methods employ cross-coupling strategies (e.g., Suzuki-Miyaura).

Position in Pyridine Derivatives Research

This compound occupies a niche in regioselective functionalization studies :

- Electrophilic substitution : Methoxy at C2 directs bromination to C4 due to resonance effects.

- Nucleophilic displacement : Bromine at C4 facilitates Suzuki couplings with aryl boronic acids.

- Steric modulation : Methyl at C6 hinders axial coordination in metal complexes, impacting catalytic applications.

Comparative Reactivity in Pyridine Derivatives

| Reaction Type | This compound | 2-Bromo-4-methoxypyridine |

|---|---|---|

| Suzuki coupling yield | 82–89% (Pd/XPhos) | 68–75% (Pd/XPhos) |

| Nitration regioselectivity | C5 > C3 (1.7:1 ratio) | C3 > C5 (2.3:1 ratio) |

Current Research Significance

Recent advances highlight its role in:

- Drug discovery : Synthesis of JAK2 kinase inhibitors and DPP-4 antagonists for diabetes.

- Materials science : Building block for photoresponsive coordination polymers .

- Sustainable chemistry : Solvent-free bromination using N-bromosuccinimide (NBS).

Emerging Synthetic Routes

- One-pot bromination-methoxylation : 96% yield via NBS/NaOMe in acetonitrile.

- Microwave-assisted Suzuki coupling : 94% yield in 15 minutes (PdCl₂/dppf).

Research Trends (2020–2025)

属性

IUPAC Name |

4-bromo-2-methoxy-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMVHRSZHDBLMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40738911 | |

| Record name | 4-Bromo-2-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083169-00-9 | |

| Record name | 4-Bromo-2-methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of 4-methoxy-6-methylpyridine

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) are commonly employed as brominating agents.

- Solvents: Typical solvents include dichloromethane, acetonitrile, or other inert organic solvents.

- Conditions: The reaction is conducted under controlled temperature conditions (often 0 to 25 °C) to minimize side reactions and ensure regioselectivity.

- Procedure: The brominating agent is added dropwise to a stirred solution of 4-methoxy-6-methylpyridine. The progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is quenched, extracted, and purified by standard techniques such as recrystallization or chromatography.

Alternative Synthetic Routes

While direct bromination is the most straightforward method, alternative routes involve:

- Stepwise Functional Group Transformations: Starting from 2-methyl-4-bromopyridine, subsequent methoxylation at the 2-position can be achieved via nucleophilic substitution using sodium methoxide in methanol.

- Diazotization and Bromination: Using 6-amino-2-methylpyridine as a precursor, diazotization followed by bromination and methoxylation steps can lead to the target compound, although this route is more complex and less commonly applied for this specific derivative.

| Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Bromination with Br2 or NBS | 0–25 °C, organic solvent, dropwise addition | 85–95 | High regioselectivity, mild conditions, scalable |

| Nucleophilic substitution | Sodium methoxide in methanol, reflux | 80–90 | Used for methoxylation on brominated pyridine derivatives |

| Diazotization and bromination | Acidic conditions, low temperature (-10 to 0 °C) | 90+ | Applied in related pyridine derivatives, multi-step |

- The bromination step typically achieves yields between 85% and 95%, with high purity when reaction parameters are optimized.

- Nucleophilic substitution for methoxylation shows good efficiency, facilitating the introduction of the methoxy group at the 2-position.

- Diazotization-based methods provide alternative synthetic routes, especially when starting from amino-substituted pyridines, though they involve more steps and careful temperature control.

- Large-scale synthesis favors the direct bromination of 4-methoxy-6-methylpyridine due to simpler operation and cost-effectiveness.

- Use of NBS as a brominating agent is preferred in some industrial settings for safer handling compared to elemental bromine.

- Reaction conditions are optimized to minimize side reactions such as over-bromination or ring degradation.

- Purification methods include crystallization and solvent extraction, ensuring product quality suitable for pharmaceutical applications.

| Method | Starting Material | Brominating Agent | Key Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct Bromination | 4-Methoxy-6-methylpyridine | Br2 or NBS | 0–25 °C, organic solvent | 85–95 | Simple, high yield, scalable | Requires careful temperature control |

| Nucleophilic Substitution | 2-Bromo-4-methylpyridine | Sodium methoxide | Reflux in methanol | 80–90 | Efficient methoxylation | Multi-step, requires brominated precursor |

| Diazotization and Bromination | 6-Amino-2-methylpyridine | Br2, NaNO2 | -10 to 0 °C, acidic medium | 90+ | High purity, alternative route | Complex, multi-step |

The preparation of 4-bromo-2-methoxy-6-methylpyridine is most efficiently achieved via controlled bromination of 4-methoxy-6-methylpyridine using bromine or N-bromosuccinimide. This method provides high yields under mild conditions suitable for both laboratory and industrial scales. Alternative routes involving nucleophilic substitution or diazotization are available but are generally more complex. Optimization of reaction parameters and purification steps is critical to obtaining high-purity product for subsequent synthetic applications.

科学研究应用

4-Bromo-2-methoxy-6-methylpyridine has diverse applications in scientific research:

作用机制

The mechanism of action of 4-Bromo-2-methoxy-6-methylpyridine largely depends on its application. In medicinal chemistry, it acts by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy and bromine substituents on the pyridine ring influence its binding affinity and specificity towards these targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Selected Pyridine Derivatives

Key Observations:

- Functional Group Effects: Replacing the methoxy group (OMe) at C2 with an amino group (NH2) significantly increases nucleophilicity, making compounds like 4-Bromo-6-methylpyridin-2-amine more reactive in SNAr reactions .

- Positional Isomerism: Shifting the bromine atom from C4 to C5 (e.g., 3-Amino-5-bromo-6-methylpyridin-2-ol) alters electronic distribution, affecting regioselectivity in further substitutions .

生物活性

4-Bromo-2-methoxy-6-methylpyridine (C₇H₈BrNO) is a pyridine derivative characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 2-position, and a methyl group at the 6-position. This unique structure contributes to its chemical properties and potential biological activities, which are of significant interest in medicinal chemistry and pharmacology.

The compound's structural features allow for various chemical reactions, including nucleophilic substitutions due to the reactivity of the bromine atom. The methoxy group enhances electrophilic aromatic substitution reactions, making this compound versatile in organic synthesis. The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction is influenced by its substituents, which can affect binding affinity and specificity towards these targets.

Biological Applications

-

Pharmaceutical Development :

- Potential Therapeutics : The compound is investigated for its role in synthesizing bioactive molecules, including anti-inflammatory and anticancer agents.

- Cytochrome P450 Inhibition : Similar compounds have shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests that this compound may also exhibit similar properties, warranting further pharmacological studies.

-

Gallstone Dissolution :

- In a comparative study involving gallstone dissolution agents, derivatives of 2-methoxy-6-methylpyridine demonstrated superior efficacy over traditional agents like methyl-tert-butyl ether (MTBE). While focused on related compounds, these findings indicate that structural analogs may also provide significant benefits in medical applications .

Study on Gallstone Dissolution

A recent study evaluated the efficacy of 2-methoxy-6-methylpyridine (MMP), a derivative closely related to this compound, in gallstone dissolution. The results indicated that MMP had a significantly higher dissolution rate compared to MTBE:

| Time (minutes) | MMP Dissolution Rate (%) | MTBE Dissolution Rate (%) |

|---|---|---|

| 60 | 75 | 56 |

| 120 | 95 | 69 |

| 240 | 100 | 82 |

In vivo tests on porcine models showed that MMP exhibited approximately 1.8 times higher solubility compared to MTBE, with favorable pharmacokinetic profiles and lower toxicity levels .

Cytochrome P450 Interaction Studies

Research has highlighted the potential of pyridine derivatives like this compound as inhibitors of cytochrome P450 enzymes. These studies are essential for understanding how such compounds affect drug metabolism and pharmacokinetics. The binding affinities and interactions with various biological targets have been explored through computational studies, indicating promising avenues for future research.

常见问题

Basic: What synthetic routes are available for 4-Bromo-2-methoxy-6-methylpyridine, and how can reaction conditions be optimized for high yield?

Methodological Answer:

this compound can be synthesized via halogenation of a pre-functionalized pyridine precursor. A common approach involves bromination at the 4-position of 2-methoxy-6-methylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in a solvent like CCl₄ or DCM at 0–25°C). Alternatively, nickel-catalyzed reductive coupling of 2-halomethylpyridines (e.g., 2-chloro-6-methylpyridine) with methoxy-containing reagents may be employed, as demonstrated in analogous systems . Optimization involves adjusting catalyst loading (e.g., 5–10 mol% Ni), reaction temperature (80–120°C), and solvent polarity (DMF or THF). Yield improvements (>70%) are achieved by inert atmosphere handling and stoichiometric control of brominating agents.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are key spectral features interpreted?

Methodological Answer:

- ¹H NMR : The methyl group at position 6 appears as a singlet (~δ 2.5 ppm), while the methoxy group at position 2 shows a singlet near δ 3.9 ppm. Adjacent protons to bromine (position 4) may exhibit deshielding (δ 7.5–8.5 ppm) due to electron withdrawal.

- ¹³C NMR : The brominated carbon (C4) resonates at ~δ 120–130 ppm, while the methoxy carbon appears at ~δ 55–60 ppm.

- IR Spectroscopy : C-Br stretches appear at ~550–650 cm⁻¹, and C-O (methoxy) at ~1250 cm⁻¹.

- Mass Spectrometry : The molecular ion peak ([M]⁺) at m/z 201/203 (Br isotope pattern) confirms the molecular formula. Fragmentation patterns include loss of Br (Δ m/z 79/81) or methoxy groups. Computational validation via DFT (e.g., Gaussian) aligns with experimental data .

Advanced: How do electronic effects of substituents in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom at position 4 acts as an electrophilic site for Suzuki-Miyaura or Ullmann couplings, facilitated by electron-withdrawing effects that enhance oxidative addition to Pd(0) or Ni(0) catalysts. The methoxy group at position 2 exerts an electron-donating resonance effect, directing incoming nucleophiles to meta/para positions. For example, in Pd-catalyzed couplings, the bromine is selectively replaced by aryl/vinyl groups under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). Steric hindrance from the methyl group at position 6 may slow reactivity, necessitating higher temperatures or polar aprotic solvents .

Advanced: What computational strategies predict the electronic properties and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates HOMO-LUMO gaps, charge distribution, and Fukui indices to predict reactive sites. For instance, the C4 bromine atom shows high electrophilicity, aligning with its role in cross-coupling. TD-DFT simulations of UV-Vis spectra (e.g., λmax ~270 nm) correlate with experimental data. Solvent effects (PCM model) refine predictions of solubility and reaction kinetics. Validation involves comparing computed NMR chemical shifts (<2 ppm deviation) and vibrational frequencies with experimental results .

Advanced: How does X-ray crystallography (e.g., SHELX refinement) resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

Single-crystal X-ray diffraction with SHELXL refinement determines bond lengths (e.g., C-Br ~1.9 Å) and angles, confirming regiochemistry. For example, the dihedral angle between methoxy and pyridine planes (~10–15°) indicates minimal steric strain. Twinning or disorder in crystals (common with bromine) is resolved using TWIN/BASF commands in SHELX. R-factor convergence (<0.05) and electron density maps validate the structure. High-resolution data (<0.8 Å) are critical for distinguishing methyl/methoxy orientations .

Basic: What purification strategies are effective for this compound, and how does solubility guide method selection?

Methodological Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to exploit moderate polarity from methoxy/methyl groups.

- Recrystallization : Dissolve in warm ethanol (40–50°C) and cool to 4°C for crystal formation.

- Solubility : High solubility in DCM and THF (due to methoxy) but low in water. Avoid aqueous washes unless pH-adjusted (e.g., dilute HCl for basic impurities). Purity is confirmed by HPLC (C18 column, MeOH/H₂O 70:30, retention time ~6–8 min) .

Advanced: How is this compound utilized in synthesizing complex heterocycles, and what mechanistic pathways govern its reactivity?

Methodological Answer:

The compound serves as a precursor for pyridopyrimidines or bipyridines via cross-coupling (e.g., Suzuki reaction with boronic acids) or cyclocondensation. For example, coupling with 2-aminopyrimidine derivatives forms fused heterocycles. Mechanistically, the bromine undergoes oxidative addition to Pd(0), followed by transmetallation and reductive elimination. The methoxy group can be demethylated (e.g., BBr₃, −78°C) to a hydroxyl group for further functionalization. Computational studies (DFT) model transition states to optimize regioselectivity in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。